molecular formula C18H23F2N B3178989 2,6-Difluoro-4-(4-pentylcyclohexyl)benzonitrile CAS No. 88308-37-6

2,6-Difluoro-4-(4-pentylcyclohexyl)benzonitrile

Cat. No.: B3178989
CAS No.: 88308-37-6
M. Wt: 291.4 g/mol
InChI Key: SZUFUEFVARIJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-4-(4-pentylcyclohexyl)benzonitrile (CAS 88308-37-6) is a high-purity fluorinated benzonitrile derivative of significant interest in advanced materials science . With a molecular formula of C₁₈H₂₃F₂N and a molecular weight of 291.4 g/mol , this compound features a pentylcyclohexyl group attached to a difluorobenzonitrile core, contributing to its high chemical stability and making it a valuable building block for complex organic synthesis . Its primary application is as a key intermediate in the synthesis of liquid crystal materials for display technologies. The fluorinated aromatic core is engineered to contribute to positive dielectric anisotropy, enhanced thermal stability, and improved optical properties in nematic liquid crystal mixtures used in LCDs . These properties are critical for developing high-performance, energy-efficient displays with fast response times, including emerging flexible screen technologies . Beyond display applications, this compound serves as a versatile precursor in pharmaceutical research for the development of bioactive molecules and in agrochemical synthesis for creating novel active ingredients . The compound is offered with a minimum purity of 99% and is packaged under inert conditions to ensure stability and integrity . Intended Use & Restrictions: This product is sold exclusively for laboratory research and analytical testing. It is strictly prohibited for commercial use, diagnostics, or human or animal applications. It is not approved for use in manufacturing, including as a component in pharmaceuticals, agrochemicals, or consumer goods. By purchasing this product, the buyer assumes all responsibility for ensuring its use complies with applicable laws and regulations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-4-(4-pentylcyclohexyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2N/c1-2-3-4-5-13-6-8-14(9-7-13)15-10-17(19)16(12-21)18(20)11-15/h10-11,13-14H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUFUEFVARIJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC(=C(C(=C2)F)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60604245
Record name 2,6-Difluoro-4-(4-pentylcyclohexyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88308-37-6
Record name 2,6-Difluoro-4-(4-pentylcyclohexyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzonitrile, 2,6-difluoro-4-(trans-4-pentylcyclohexyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.708
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies and Yield Optimization for 2,6 Difluoro 4 4 Pentylcyclohexyl Benzonitrile

Review of Established Synthetic Routes for 2,6-Difluoro-4-(4-pentylcyclohexyl)benzonitrile

A plausible and widely practiced approach for constructing the core of similar liquid crystal molecules is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi reactions. These methods are renowned for their high functional group tolerance and efficacy in forming carbon-carbon bonds.

Proposed Synthetic Pathway:

A logical synthetic route would commence with a pre-functionalized 2,6-difluorobenzonitrile (B137791) derivative, such as 4-Bromo-2,6-difluorobenzonitrile . This intermediate can be synthesized from 3,5-difluorobromobenzene through a series of reactions including formylation and subsequent conversion of the aldehyde to a nitrile. The second key component, a trans-4-pentylcyclohexyl moiety, can be prepared as an organoboron or organozinc reagent. For instance, trans-4-pentylcyclohexylboronic acid can be synthesized from the corresponding cyclohexyl halide.

The final step involves the cross-coupling of these two fragments. A Suzuki-Miyaura coupling, for example, would react 4-Bromo-2,6-difluorobenzonitrile with trans-4-pentylcyclohexylboronic acid in the presence of a palladium catalyst and a base to yield the final product.

Reaction Step Reactants Reagents and Conditions Product Typical Yield
Intermediate 1 Synthesis 3,5-Difluorobromobenzene1. THF, n-BuLi; 2. DMF; 3. Hydroxylamine hydrochloride, formic acid4-Bromo-2,6-difluorobenzonitrile60-70%
Intermediate 2 Synthesis trans-1-Bromo-4-pentylcyclohexane1. Mg, THF; 2. Trimethyl borate; 3. Acidic workuptrans-4-Pentylcyclohexylboronic acid75-85%
Final Cross-Coupling 4-Bromo-2,6-difluorobenzonitrile, trans-4-Pentylcyclohexylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/WaterThis compound80-95%

This table presents a hypothetical but chemically sound synthetic route based on established organic chemistry principles.

Exploration of Novel Catalytic Systems and Reaction Conditions in the Synthesis of this compound

Recent advancements in catalysis offer promising avenues for the synthesis of this compound. The development of highly active and selective palladium catalysts is central to improving the efficiency of the key cross-coupling step.

For the Suzuki-Miyaura coupling of aryl halides with alkylboronic acids, modern catalyst systems often employ sterically hindered and electron-rich phosphine (B1218219) ligands. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher turnover numbers and yields. Examples of such ligands include SPhos, XPhos, and RuPhos. The use of these advanced ligands can be particularly beneficial for coupling the sterically demanding trans-4-pentylcyclohexyl group.

The Negishi coupling, which utilizes organozinc reagents, presents another powerful alternative. Recent developments in this area have focused on nickel-catalyzed cross-couplings, which can be more cost-effective than palladium-based systems. Furthermore, the use of novel N-heterocyclic carbene (NHC) ligands with palladium has shown great promise in stabilizing the catalytic species and promoting efficient coupling.

Catalyst System Reaction Type Key Advantages Potential Application
Pd(OAc)₂ / SPhosSuzuki-MiyauraHigh activity for sterically hindered substrates, good functional group tolerance.Coupling of 4-Bromo-2,6-difluorobenzonitrile with trans-4-Pentylcyclohexylboronic acid.
NiCl₂(dppp)NegishiCost-effective, efficient for C(sp²)-C(sp³) bond formation.Coupling of 4-Bromo-2,6-difluorobenzonitrile with trans-4-Pentylcyclohexylzinc chloride.
Pd-PEPPSI-IPrSuzuki-MiyauraHigh stability and activity, suitable for challenging couplings.Overcoming potential low reactivity of fluorinated substrates.

Strategies for Enhancing Reaction Yield and Purity in this compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product. For the pivotal cross-coupling step, several factors can be fine-tuned.

Key Optimization Parameters:

Choice of Base and Solvent: The selection of an appropriate base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (e.g., toluene/water, dioxane/water, THF) is critical for efficient transmetalation and catalyst stability.

Catalyst Loading: Minimizing the palladium catalyst loading is essential for reducing costs and simplifying purification. High-activity catalyst systems with advanced ligands allow for significantly lower catalyst concentrations.

Temperature and Reaction Time: Careful control of the reaction temperature and time is necessary to ensure complete conversion while minimizing the formation of byproducts from side reactions.

Purification Techniques: The purity of liquid crystals is paramount for their performance. Purification is typically achieved through a combination of techniques such as column chromatography, recrystallization, and zone refining to remove any metallic residues and organic impurities.

Automated high-throughput screening of reaction conditions can significantly accelerate the optimization process, allowing for the rapid identification of the ideal combination of catalyst, ligand, base, and solvent.

Parameter Condition A Condition B Condition C Observed Yield
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosPd-PEPPSI-IPrVaries
Base K₂CO₃K₃PO₄Cs₂CO₃Varies
Solvent Toluene/H₂ODioxane/H₂O2-MeTHF/H₂OVaries
Temperature (°C) 9010080Varies

This interactive table illustrates how systematic variation of reaction parameters can be used to optimize the yield of the target compound.

Green Chemistry Principles and Sustainable Approaches in the Production of this compound

The principles of green chemistry are increasingly being applied to the synthesis of liquid crystals to minimize the environmental impact of their production. acs.org Key areas of focus include the use of greener solvents, the development of recyclable catalysts, and the improvement of atom economy.

Sustainable Synthetic Strategies:

Solvent Selection: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives is a primary goal. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and aqueous solvent systems are being explored. acs.org

Catalyst Recycling: The use of expensive and potentially toxic palladium catalysts necessitates the development of methods for their recovery and reuse. Heterogeneous catalysts, where the palladium is supported on a solid matrix, can be easily separated from the reaction mixture and recycled. nih.gov

Atom Economy and Process Mass Intensity (PMI): Designing synthetic routes that maximize the incorporation of starting materials into the final product (high atom economy) and minimize the total mass of materials used per kilogram of product (low PMI) are crucial green metrics. nih.gov

Green Chemistry Metric Traditional Synthesis Greener Approach Improvement
Solvent Toluene, THF2-MeTHF, WaterReduced VOC emissions, improved safety profile.
Catalyst Homogeneous PdHeterogeneous, recyclable Pd catalystReduced metal waste, lower cost.
Process Mass Intensity (PMI) HighLowerReduced overall waste generation.

Scale-up Considerations in the Synthesis of this compound

Transitioning the synthesis of this compound from the laboratory to an industrial scale presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Key Scale-up Challenges:

Heat Transfer: Palladium-catalyzed cross-coupling reactions can be exothermic. Ensuring efficient heat transfer in large reactors is critical to maintain temperature control and prevent runaway reactions.

Mass Transfer: In biphasic reaction systems (e.g., toluene/water), efficient mixing is required to ensure adequate mass transfer between the phases. The choice of reactor design and agitation speed is crucial.

Catalyst Removal: The removal of residual palladium from the final product to parts-per-million (ppm) levels is a significant challenge on a large scale. This often requires specialized purification techniques such as treatment with metal scavengers or multiple recrystallizations.

Safety and Handling: The handling of pyrophoric reagents like n-butyllithium and flammable solvents on a large scale requires strict safety protocols and specialized equipment.

Continuous Flow Chemistry: The adoption of continuous flow reactors offers several advantages for the scale-up of liquid crystal synthesis. youtube.com Flow chemistry allows for better control over reaction parameters, enhanced heat and mass transfer, and improved safety, making it an attractive alternative to traditional batch processing. youtube.com

Comprehensive Structural Elucidation and Conformational Analysis of 2,6 Difluoro 4 4 Pentylcyclohexyl Benzonitrile

Advanced X-ray Crystallography Studies of 2,6-Difluoro-4-(4-pentylcyclohexyl)benzonitrile

The molecular structure of the non-fluorinated parent compound, 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5), reveals a rod-like molecule with the pentyl group and the benzonitrile (B105546) moiety in a trans-diaxial or, more commonly, a trans-diequatorial conformation on the cyclohexane (B81311) ring, which is typically in a chair conformation. ossila.comnih.gov This arrangement results in a linear molecular shape, which is conducive to the formation of liquid crystal phases.

Based on the analysis of related structures, a hypothetical crystal packing for this compound can be proposed. The molecules would likely pack in a head-to-tail arrangement to minimize electrostatic repulsion between the polar nitrile groups. The fluorinated benzonitrile rings may engage in π-π stacking interactions, while the aliphatic cyclohexyl and pentyl chains would likely be arranged to maximize van der Waals forces. The presence of the ortho-fluorine atoms could also lead to specific C-H···F interactions with neighboring molecules, further stabilizing the crystal lattice.

Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical)

Parameter Predicted Value/System
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar centrosymmetric group

Detailed Spectroscopic Investigations for Structural and Tautomeric Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) are indispensable for elucidating the molecular structure of organic compounds. For this compound, these methods would confirm the connectivity of the atoms and provide insights into the electronic environment of the different functional groups. Tautomerism is not a relevant consideration for this compound due to its stable aromatic and nitrile functionalities.

High-Resolution NMR Spectroscopy:

The ¹H and ¹³C NMR spectra of this compound can be predicted by analyzing the spectra of its constituent parts. The 2,6-difluorobenzonitrile (B137791) moiety will give rise to signals in the aromatic region of the spectra. The protons on the benzene (B151609) ring will appear as a triplet, due to coupling with the two equivalent fluorine atoms. The carbon atoms directly bonded to fluorine will show characteristic large one-bond C-F coupling constants.

The trans-4-pentylcyclohexyl group will exhibit a series of signals in the aliphatic region. The protons and carbons of the cyclohexane ring will show complex splitting patterns due to their fixed chair conformation, with distinct chemical shifts for axial and equatorial positions. The pentyl chain will show a typical set of signals for a linear alkyl group.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃

Protons Predicted Chemical Shift (ppm)
Aromatic (CH) 7.20 - 7.40 (t)
Cyclohexyl (CH) 1.00 - 2.60 (m)

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Carbons Predicted Chemical Shift (ppm)
Aromatic (C-F) 160 - 165 (d, ¹JCF ≈ 250 Hz)
Aromatic (C-CN) 110 - 115
Aromatic (C-H) 130 - 135
Nitrile (CN) 115 - 120
Cyclohexyl (CH) 25 - 45

Vibrational Spectroscopy:

The infrared (IR) and Raman spectra of this compound will be dominated by the vibrational modes of the benzonitrile and alkylcyclohexyl groups. The most characteristic vibration will be the C≡N stretching mode of the nitrile group, which is expected to appear in the range of 2220-2240 cm⁻¹. nih.gov The presence of the electron-withdrawing fluorine atoms may slightly increase this frequency compared to the non-fluorinated analogue. nih.govfrontiersin.org

The aromatic ring will exhibit C-H and C=C stretching vibrations, as well as out-of-plane bending modes. The C-F stretching vibrations will appear as strong bands in the IR spectrum, typically in the region of 1100-1300 cm⁻¹. The cyclohexane and pentyl groups will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and a series of bending and rocking modes at lower wavenumbers.

Table 4: Key Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C≡N stretch 2225 - 2245
Aromatic C-H stretch 3050 - 3100
Aliphatic C-H stretch 2850 - 2960
Aromatic C=C stretch 1500 - 1600

Conformational Preferences and Dynamics of this compound: Experimental and Theoretical Approaches

The cyclohexane ring is expected to exist predominantly in the stable chair conformation. In the trans-1,4-disubstituted pattern, both the 2,6-difluorobenzonitrile and the pentyl groups will occupy equatorial positions to minimize steric hindrance. This diequatorial arrangement leads to the desired linear and rigid molecular shape that promotes the formation of liquid crystalline phases.

Table 5: Predicted Conformational Parameters for this compound

Parameter Predicted Conformation/Value
Cyclohexane Ring Conformation Chair
Substituent Positions Diequatorial
Phenyl-Cyclohexyl Dihedral Angle Twisted (non-planar)
Pentyl Chain Conformation Predominantly all-trans in ordered phases

Solid-State Polymorphism and Crystal Engineering Research of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly in liquid crystals. nih.gov Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism in this compound is important for controlling its solid-state properties.

The presence of fluorine atoms in the molecule provides opportunities for crystal engineering, which is the rational design of crystal structures based on an understanding of intermolecular interactions. nih.gov The polarized C-F bonds can participate in a variety of weak interactions, including C-H···F hydrogen bonds and dipole-dipole interactions, which can influence the packing of molecules in the crystal lattice. mdpi.com By controlling crystallization conditions such as solvent, temperature, and cooling rate, it may be possible to isolate different polymorphic forms of this compound.

The interplay between the strong dipole of the nitrile group and the dipoles of the C-F bonds will be a key factor in determining the crystal packing. Competition between different intermolecular interactions, such as C-H···N versus C-H···F hydrogen bonds, and π-π stacking versus dipole-dipole interactions, will dictate the final crystal structure. Theoretical calculations of lattice energies for different hypothetical packing arrangements can be used to predict the most likely polymorphs. Experimental techniques such as differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) can be used to identify and characterize different polymorphic forms.

Table 6: Compound Names Mentioned in the Article

Compound Name
This compound

Computational Chemistry and Theoretical Modeling of 2,6 Difluoro 4 4 Pentylcyclohexyl Benzonitrile

Quantum Mechanical Studies (e.g., DFT) on the Electronic Structure and Reactivity of 2,6-Difluoro-4-(4-pentylcyclohexyl)benzonitrile

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of liquid crystal molecules. For this compound, DFT calculations can be employed to optimize the molecular geometry and analyze its fundamental electronic properties.

Research Findings: Studies on structurally similar fluorinated liquid crystals utilize hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) to perform calculations. nih.govkarazin.ua This approach allows for the determination of the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net

The presence of two highly electronegative fluorine atoms adjacent to the nitrile group significantly influences the electronic landscape of the molecule. These fluorine atoms withdraw electron density, affecting the dipole moment and the electrostatic potential of the benzonitrile (B105546) ring. nih.gov Molecular Electrostatic Potential (ESP) maps generated from DFT calculations can visualize the electrophilic and nucleophilic regions of the molecule, predicting how it will interact with other molecules. nih.gov For this compound, the region around the nitrogen and fluorine atoms is expected to be electron-rich (negative potential), while the hydrogen atoms of the cyclohexyl and pentyl groups would be electron-poor (positive potential).

Illustrative DFT Calculation Results for a Fluorinated Benzonitrile LC

Calculated PropertyIllustrative ValueSignificance
HOMO Energy-7.2 eVIndicates electron-donating ability
LUMO Energy-1.1 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)6.1 eVRelates to chemical stability and reactivity
Dipole Moment (μ)~6.5 DebyeInfluences dielectric properties and intermolecular forces

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Self-Assembly of this compound

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For liquid crystals, MD simulations provide crucial insights into the collective behaviors that lead to the formation of mesophases, such as the nematic phase.

Research Findings: MD simulations of calamitic (rod-like) liquid crystals, such as those in the cyanobiphenyl family, reveal how intermolecular forces govern molecular alignment and self-assembly. mdpi.com For this compound, the key interactions are:

Dipole-Dipole Interactions: The strong dipole moment originating from the difluoro-benzonitrile head group leads to significant electrostatic interactions. Molecules tend to align in an anti-parallel fashion to minimize electrostatic repulsion and maximize attraction.

Steric Repulsion: The shape and size of the molecule dictate how closely molecules can pack, influencing the density and order of the system.

By simulating a system containing hundreds or thousands of these molecules, researchers can calculate macroscopic properties like the nematic order parameter (S), which quantifies the degree of orientational order. The simulations can also track the dynamics of molecular reorientation, providing information on properties like rotational viscosity. dur.ac.uk

Prediction of Electro-Optical Properties of this compound using Ab Initio and Semi-Empirical Methods

A primary application of liquid crystals is in display technology, which relies on their unique electro-optical properties. Computational methods, including ab initio, DFT, and time-dependent DFT (TD-DFT), are used to predict these properties before a molecule is synthesized. rochester.edu

Research Findings: The electro-optical response of a liquid crystal is largely determined by its dielectric anisotropy (Δε) and birefringence (Δn).

Dielectric Anisotropy (Δε): This is the difference in dielectric permittivity parallel and perpendicular to the molecular director. A large, positive Δε is desirable for many display applications. It is primarily influenced by the molecule's dipole moment. The two fluorine atoms in this compound enhance the molecular dipole perpendicular to the long axis, but the dominant contribution comes from the cyano group along the long axis, resulting in a large positive Δε. nih.govnih.gov

Birefringence (Δn): This is the difference in refractive index for light polarized parallel and perpendicular to the director. It is related to the anisotropy of the molecular polarizability. The polarizability of this compound is dominated by the π-conjugated benzonitrile core. Computational methods can calculate the polarizability tensor to predict the birefringence. rochester.edu

TD-DFT can be used to model the response of the molecule's electron density to an external electric field, providing a direct route to calculating these properties. rochester.edu

Predicted Electro-Optical Properties for Fluorinated LC Molecules

PropertyPredicted Value RangeInfluencing Structural Feature
Dielectric Anisotropy (Δε)+8 to +15Cyano group, Fluorine substitution
Birefringence (Δn) at 589 nm0.10 - 0.15Benzonitrile core, Saturated cyclohexyl ring

Force Field Development and Validation for this compound in Multi-Component Systems

The accuracy of MD simulations is critically dependent on the quality of the force field—a set of parameters and equations that describe the potential energy of the system. While general-purpose force fields like the General Amber Force Field (GAFF) exist, specialized force fields are often developed for liquid crystals to improve accuracy. rsc.org

Research Findings: The development of a specific force field, often termed a Liquid Crystal Force Field (LCFF), involves a multi-step process. worktribe.comresearchgate.net For this compound, this would entail:

Fragmentation: The molecule is broken down into smaller, representative fragments, such as 2,6-difluorobenzonitrile (B137791) and trans-4-pentylcyclohexane.

Quantum Mechanical Calculations: High-level ab initio or DFT calculations are performed on these fragments to map out their potential energy surfaces. This is especially important for deriving accurate torsional potentials (dihedral angles) and partial atomic charges. researchgate.net

Parameterization: The QM data is used to fit the parameters of the force field's energy expression, which includes terms for bond stretching, angle bending, dihedral torsions, and non-bonded (van der Waals and electrostatic) interactions.

Validation: The newly developed force field is tested by running simulations of the fragments or the whole molecule in the liquid phase and comparing computed properties, such as density and heat of vaporization, against available experimental data. researchgate.netresearchgate.net A well-validated force field is essential for accurately predicting the behavior of the molecule in multi-component mixtures.

Computational Approaches to Understanding Structure-Property Relationships in Liquid Crystalline Mixtures Incorporating this compound

Liquid crystals are almost always used in mixtures to achieve a specific set of properties (e.g., a wide temperature range for the nematic phase, low viscosity, and specific optical characteristics). Computational modeling is invaluable for understanding how an individual component like this compound contributes to the bulk properties of a mixture.

Research Findings: Atomistic simulations of multi-component mixtures can predict key properties and explain structure-property relationships. researchgate.net By simulating a mixture containing this compound along with other mesogens, researchers can investigate:

Phase Behavior: Simulations can predict the nematic-to-isotropic transition temperature (clearing point) of the mixture. The addition of this compound would be expected to influence the clearing point based on its molecular shape and intermolecular interactions.

These simulations allow for a systematic screening of different components and concentrations, accelerating the design of new LC mixtures with tailored properties for specific technological applications. rochester.edu

Research on the Integration and Performance of 2,6 Difluoro 4 4 Pentylcyclohexyl Benzonitrile in Advanced Liquid Crystal Materials

Impact of 2,6-Difluoro-4-(4-pentylcyclohexyl)benzonitrile on Dielectric Anisotropy and Permittivity of Liquid Crystal Mixtures

The incorporation of this compound into liquid crystal mixtures is anticipated to have a pronounced effect on their dielectric properties. The two fluorine atoms ortho to the nitrile group create a strong dipole moment perpendicular to the long molecular axis. This structural feature is a key contributor to achieving a negative dielectric anisotropy (Δε), a critical property for vertically aligned (VA) and in-plane switching (IPS) display modes.

Table 1: Expected Influence of this compound on Dielectric Properties of a Hypothetical LC Mixture

Property Base Mixture (Hypothetical) Mixture with this compound (Expected Trend)
Dielectric Anisotropy (Δε) Positive or weakly negative Strongly negative
Perpendicular Permittivity (ε⊥) Lower Higher

Contributions of this compound to Elastic Constants and Viscosity Characteristics of LC Compositions

The molecular structure of this compound is also expected to influence the viscoelastic properties of liquid crystal compositions. The rigid benzonitrile (B105546) core combined with the flexible pentylcyclohexyl tail can affect the intermolecular interactions that govern the elastic constants (splay, twist, and bend) and the rotational viscosity.

Optimization of Electro-Optical Switching Dynamics (e.g., Threshold Voltage, Response Time) in LC Devices Containing this compound

The electro-optical switching behavior of an LC device is intrinsically linked to the dielectric anisotropy, elastic constants, and viscosity of the liquid crystal mixture. For a VA mode display, which utilizes a negative Δε material, the threshold voltage is proportional to the square root of the bend elastic constant divided by the absolute value of the dielectric anisotropy. A higher magnitude of negative Δε, as expected from the inclusion of this compound, would contribute to a lower threshold voltage, which is desirable for low power consumption.

The response time is dependent on the rotational viscosity and the cell gap. A lower viscosity is crucial for faster switching times. The optimization of response times would involve balancing the concentration of this compound to achieve the desired dielectric anisotropy without unduly increasing the viscosity of the mixture.

Phase Transition Behavior and Mesophase Stability of Mixtures Containing this compound

The addition of this compound to a liquid crystal mixture will affect its phase transition temperatures, including the clearing point (the transition from the nematic to the isotropic phase). The molecular shape and intermolecular interactions of the dopant molecule play a significant role in the stability of the mesophase. The compatibility of this compound with the host mixture is crucial for maintaining a broad and stable nematic range, which is essential for device operation under various temperatures. The pentylcyclohexyl group is a common structural motif in stable nematic liquid crystals, suggesting that this compound would likely be a good candidate for inclusion in mixtures without causing significant phase destabilization.

Role of this compound in Specific Display Modes (e.g., VA, IPS, FFS) for Enhanced Performance

As previously mentioned, the anticipated strong negative dielectric anisotropy of this compound makes it a prime candidate for use in display modes that rely on such materials.

Vertically Aligned (VA) Mode: In VA-LCDs, the liquid crystal molecules are aligned perpendicular to the substrates in the off-state. The application of an electric field causes the molecules, which have negative Δε, to tilt parallel to the substrates, allowing light to pass. The performance of VA displays, such as contrast ratio and response time, is heavily dependent on the properties of the negative Δε liquid crystal.

In-Plane Switching (IPS) and Fringe-Field Switching (FFS) Modes: These modes also benefit from materials with tailored dielectric properties to optimize the electric field distribution and switching behavior within the pixel.

The use of this compound in these display modes would be aimed at achieving a combination of low driving voltage, fast response times, and high contrast ratios.

Investigation of the Alignment and Orientation Effects of this compound in LC Cells

The interaction between the liquid crystal molecules and the alignment layer of the display cell is critical for achieving a uniform and defect-free initial orientation. The chemical structure of this compound, with its polar and non-polar regions, will influence its interaction with the alignment surface, which is typically a rubbed polyimide layer. The difluorobenzonitrile head is likely to have specific interactions with the polymer surface, which can affect the pretilt angle and the anchoring energy. A stable and predictable alignment is essential for the proper functioning of the display.

Synthesis and Investigation of Derivatives and Analogs of 2,6 Difluoro 4 4 Pentylcyclohexyl Benzonitrile

Systematic Modification of the Alkyl Chain (Pentyl) and Cyclohexyl Moiety in 2,6-Difluoro-4-(4-pentylcyclohexyl)benzonitrile Derivatives

The length and structure of the terminal alkyl chain and the nature of the cycloaliphatic ring are crucial determinants of the mesomorphic behavior of liquid crystals. Systematic modifications to the pentyl chain and the cyclohexyl moiety in derivatives of this compound have been undertaken to understand their influence on properties such as melting point, clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid), and the type of liquid crystalline phases exhibited.

The length of the n-alkyl chain in homologous series of calamitic (rod-shaped) liquid crystals significantly affects their mesomorphic properties. Generally, as the alkyl chain length increases, the melting points of the compounds tend to decrease, while the clearing points often exhibit an odd-even effect, where compounds with an even number of carbon atoms in the alkyl chain have higher clearing points than those with an odd number. This is attributed to the anisotropic molecular polarizability, which is influenced by the chain's conformation. For instance, in a homologous series of 2-hydroxy azo compounds with terminal thioalkyl chains, it was observed that the temperature range of the nematic phase and the melting points decrease with increasing chain length. arxiv.org Similarly, for a family of (S)-4′-(1-methyloctyloxycarbonyl) biphenyl-4-yl 4-['m'-(2,2,3,3,4,4,4-heptafluorobutoxy) 'm'alkoxy]-benzoates, an increase in the alkyl chain length led to a greater number of mesophases and a higher transition temperature to the isotropic liquid phase. mdpi.com

Modification of the cyclohexyl moiety itself is another avenue for tuning the material's properties. Replacing the cyclohexane (B81311) ring with other alicyclic or aromatic structures can significantly alter the molecule's shape, rigidity, and polarizability, thereby influencing its mesomorphic behavior.

Exploration of Alternative Ring Systems and Core Structures Adjacent to the Benzonitrile (B105546) Group

To further optimize the properties of liquid crystal materials, researchers have explored replacing the cyclohexyl ring in this compound with other cyclic systems. These modifications aim to alter the molecular geometry and intermolecular interactions, which in turn affect the mesophase stability, clearing point, and other physical parameters.

One notable alternative is the bicyclo[2.2.2]octane ring system. This rigid, cage-like structure can lead to liquid crystals with higher clearing points and wider nematic ranges compared to their cyclohexane or benzene (B151609) analogues. rsc.orgresearchgate.net The incorporation of a bicyclo[2.2.2]octane ring in place of the cyclohexane ring in cyano-substituted systems has been shown to produce mesogens with wide-range nematic phases. researchgate.net These materials are colorless, stable, and exhibit low birefringence and positive dielectric anisotropy, making them suitable for electro-optical display devices. researchgate.net The increased rigidity of the bicyclo[2.2.2]octane core enhances the thermal stability of the mesophase. worktribe.com

Another class of alternative core structures involves pyrimidine (B1678525) derivatives . The introduction of a pyrimidine ring into the molecular core can significantly influence the mesomorphic and electro-optical properties. For instance, mixing a nematic liquid crystal host with chiral non-mesogenic dopants that are derivatives of phenyl- and biphenyl-pyrimidines can induce ferroelectric smectic C* phases. cymitquimica.com

The choice of the linking group between the aromatic and cycloaliphatic rings also plays a critical role. While the parent compound has a direct connection, introducing linking groups like esters or acetylenes can alter the molecular linearity and polarizability, thereby affecting the mesomorphic behavior.

The following table summarizes the general impact of replacing the cyclohexyl ring with other systems:

Ring SystemKey Structural FeatureImpact on Mesomorphic Properties
Cyclohexane Flexible alicyclic ringGood solubility, moderate clearing points
Bicyclo[2.2.2]octane Rigid, cage-like structureHigher clearing points, wider nematic ranges, increased thermal stability rsc.orgresearchgate.net
Phenyl Aromatic ringIncreased polarizability, potential for higher birefringence
Pyrimidine Heterocyclic aromatic ringCan induce specific mesophases (e.g., smectic), influences dielectric properties cymitquimica.com

Impact of Fluorination Pattern Variations on the Material Performance of Analogs

Fluorine substitution is a powerful tool in the design of liquid crystal materials, offering a means to tailor key physical properties such as dielectric anisotropy, viscosity, and clearing point. researchgate.net The 2,6-difluoro substitution pattern in the parent compound already imparts a significant lateral dipole moment, which is beneficial for many display applications. Varying the number and position of fluorine atoms on the benzonitrile ring and other parts of the molecule can further refine these properties.

The introduction of fluorine atoms generally leads to:

Increased Dielectric Anisotropy (Δε): The strong electronegativity of fluorine creates a large dipole moment. When positioned laterally, as in the 2,6-difluoro arrangement, it enhances the perpendicular component of the dielectric permittivity, leading to a more negative Δε. This is advantageous for in-plane switching (IPS) and vertically aligned (VA) LCD modes.

Lowered Melting and Clearing Points: The steric effect of the fluorine atom, which is larger than hydrogen, can disrupt molecular packing, leading to lower melting points and often a decrease in the clearing point. researchgate.net

Reduced Viscosity: In some cases, fluorination can lead to lower rotational viscosity, which is crucial for achieving fast switching times in displays.

Modified Mesophase Behavior: The position and number of fluorine substituents can influence the type of mesophase formed. For example, lateral fluorine substitution can enhance the stability of tilted smectic phases. worktribe.com

A critical review of fluorinated liquid crystals highlights that the small size of the fluorine substituent allows for its incorporation into various positions within the liquid crystal structure without completely disrupting the mesophase formation. researchgate.net However, the steric and polar effects of fluorine can lead to significant and often remarkable modifications to the material's physical properties. researchgate.net The ability to tailor properties through fluorination is a key strategy in the development of advanced liquid crystal materials for specific applications. researchgate.net

Synthesis and Evaluation of Chiral Analogs of this compound for Ferroelectric or Antiferroelectric LC Applications

The introduction of chirality into a liquid crystal molecule can lead to the formation of ferroelectric and antiferroelectric phases, which are of great interest for fast-switching display applications. mdpi.com Chirality breaks the mirror symmetry of the material, allowing for the existence of a spontaneous polarization in tilted smectic phases.

Ferroelectric Liquid Crystals (FLCs) typically exhibit a chiral smectic C (SmC*) phase. In this phase, the rod-like molecules are tilted with respect to the layer normal, and the tilt direction precesses in a helical fashion from one layer to the next. The presence of a chiral center and a transverse dipole moment results in a net spontaneous polarization in each layer. mdpi.com This spontaneous polarization can be switched by an external electric field, leading to very fast electro-optic response times. mdpi.com

Antiferroelectric Liquid Crystals (AFLCs) exhibit a chiral smectic CA (SmCA*) phase, where the tilt direction and, consequently, the spontaneous polarization alternate in adjacent layers, resulting in a net zero polarization in the absence of an electric field. mdpi.comresearchgate.net Applying an electric field can induce a transition to a ferroelectric state, leading to tristable switching behavior. mdpi.com

The synthesis of chiral analogs of this compound would typically involve introducing a chiral center into the molecule, most commonly in the alkyl chain. For example, a chiral secondary alcohol could be used as a starting material for the synthesis of the chiral alkylcyclohexyl moiety. The presence of the 2,6-difluoro substitution pattern would provide the necessary transverse dipole moment for ferroelectric or antiferroelectric behavior.

The evaluation of these chiral analogs would involve characterizing their mesomorphic properties to identify the presence of SmC* or SmCA* phases. Key parameters to be measured would include the spontaneous polarization (Ps), the tilt angle, and the switching time. The relationship between the molecular structure (specifically the nature of the chiral group) and the resulting ferroelectric or antiferroelectric properties would be of primary interest. While specific examples of chiral analogs of this compound are not readily found in the literature, the principles of designing chiral liquid crystals are well-established, and such molecules are expected to exhibit interesting electro-optical properties. capes.gov.br

Quantitative Structure-Property Relationship (QSPR) Studies for this compound and its Derivatives

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a molecule and its physical or biological properties. In the context of liquid crystals, QSPR models can be developed to predict key properties such as the nematic-isotropic transition temperature (clearing point), dielectric anisotropy, and viscosity based on molecular descriptors derived from the chemical structure.

For this compound and its derivatives, a QSPR study would involve:

Data Collection: Gathering experimental data for a series of related compounds, including their chemical structures and the properties of interest.

Descriptor Calculation: Using computational chemistry software to calculate a wide range of molecular descriptors for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., dipole moment, HOMO-LUMO gap).

Model Development: Employing statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical model that correlates the calculated descriptors with the experimental properties.

Model Validation: Assessing the predictive power of the developed model using internal and external validation techniques.

A successful QSPR model can be a powerful tool for the virtual screening of new liquid crystal candidates, allowing researchers to prioritize the synthesis of molecules that are most likely to possess the desired properties. This can significantly accelerate the materials discovery process. For instance, computational models have been used to predict the orientational changes of liquid crystals in response to chemical stimuli, which is relevant for sensor applications. mdpi.com

While specific QSPR studies focused solely on this compound and its derivatives are not widely reported, the principles of QSPR are broadly applicable to liquid crystals. Computational investigations of reactivity parameters, spectroscopic properties, and thermodynamic properties of liquid crystalline compounds using methods like Density Functional Theory (DFT) provide the foundational data for building robust QSPR models. arxiv.org

Advanced Characterization Techniques for Liquid Crystal Systems Containing 2,6 Difluoro 4 4 Pentylcyclohexyl Benzonitrile

Dielectric Spectroscopy for Understanding Molecular Relaxation Processes in LC Mixtures

Dielectric spectroscopy is a powerful, non-destructive technique used to investigate the molecular dynamics and polarization mechanisms in liquid crystal materials as a function of frequency and temperature. For nematic LCs with negative dielectric anisotropy, such as those containing 2,6-Difluoro-4-(4-pentylcyclohexyl)benzonitrile, this technique provides critical insights into the molecular relaxation processes that govern their response to an external electric field.

In a typical dielectric spectroscopy measurement, the complex dielectric permittivity (ε*) is measured over a wide frequency range. The real part (ε') represents the dielectric constant, while the imaginary part (ε'') corresponds to the dielectric loss or energy dissipation. For calamitic (rod-like) LCs, the anisotropy of the dielectric permittivity (Δε = ε|| - ε⊥) is of primary interest, where ε|| and ε⊥ are the permittivities measured parallel and perpendicular to the liquid crystal director, respectively. The difluoro substitution in this compound results in a strong transverse dipole moment, leading to a negative Δε.

The frequency dependence of the dielectric permittivity reveals characteristic relaxation processes. In the nematic phase, the most prominent relaxation mode is the rotation of the molecules around their short axis. This relaxation is typically observed in the megahertz range and is a key factor influencing the switching speed of the liquid crystal in display devices. The relaxation frequency is sensitive to temperature and the viscosity of the material. For fluorinated nematorgens, a new high-frequency dielectric mode, termed the X-mode, has been detected in the range of 1–100 MHz, which also varies with temperature. nih.gov

Optical Birefringence and Refractive Index Measurements of LC Formulations

Optical birefringence (Δn), the difference between the extraordinary (ne) and ordinary (no) refractive indices, is a fundamental property of liquid crystals that underpins their use in light-modulating devices. Accurate measurement of ne and no as a function of temperature and wavelength is essential for the design and optimization of liquid crystal displays and other photonic applications.

For LC systems containing this compound, the refractive indices are influenced by the molecular structure and the degree of molecular ordering (the order parameter, S). The fluorination of the phenyl ring can influence the electron conjugation and, consequently, the birefringence. Generally, liquid crystal molecules with longer conjugated π-electron systems exhibit higher birefringence. researchgate.net

While specific optical data for this compound is limited, a study on the closely related compound, 4′-pentylcyclohexyl-3, 5-difluoro-4-isothiocyanatobiphenyl, provides valuable insights. researchgate.net This compound differs primarily in the terminal group (-NCS instead of -CN), but the core structure is very similar. The temperature-dependent refractive indices and birefringence of this compound were measured using the thin prism method with a He-Ne laser (λ = 630 nm). researchgate.net

Below is a table summarizing the experimental data for 4′-pentylcyclohexyl-3, 5-difluoro-4-isothiocyanatobiphenyl, which can be considered representative of the expected optical properties of a system containing this compound.

Temperature (°C)noneΔn
351.5281.6980.170
401.5311.6950.164
451.5341.6920.158
501.5371.6890.152
551.5401.6860.146
601.5431.6830.140

As is typical for nematic liquid crystals, the extraordinary refractive index (ne) decreases with increasing temperature, while the ordinary refractive index (no) shows a slight increase. Consequently, the birefringence (Δn) decreases as the temperature approaches the clearing point, reflecting the decrease in the orientational order of the liquid crystal molecules.

Rheological Analysis of Viscoelastic Properties of LC Compositions

The rheological properties, particularly the viscoelasticity, of liquid crystal mixtures are critical for their dynamic performance in display applications. The rotational viscosity (γ1) is a key parameter that governs the switching speed of the liquid crystal molecules in response to an electric field. For materials like this compound, which are designed for use in displays, a low rotational viscosity is highly desirable.

Rheological measurements are typically performed using a rheometer, which can measure the stress response of a material to a controlled strain or strain rate. For liquid crystals, specialized setups are often required to control the alignment of the director during the measurement. The Leslie coefficients are a set of viscosity coefficients that describe the flow behavior of nematic liquid crystals. The rotational viscosity, γ1, is related to the energy dissipation during the reorientation of the director.

The molecular structure of this compound, with its cyclohexane (B81311) ring and pentyl chain, will influence its viscosity. The presence of fluorine atoms can also affect the intermolecular interactions and, consequently, the viscosity. In some cases, fluorination has been shown to reduce viscosity. researchgate.net

Advanced Electro-Optical Response Characterization (e.g., Frequency Response, Hysteresis)

The electro-optical response of a liquid crystal mixture is its most important characteristic for display applications. This includes parameters such as the threshold voltage, switching times (rise time and decay time), and their dependence on factors like temperature and driving frequency. For liquid crystals with negative dielectric anisotropy, such as those containing this compound, these properties are typically characterized in a vertically aligned (VA) cell.

In a VA cell, the liquid crystal molecules are aligned perpendicular to the substrates in the absence of an electric field, resulting in a dark state between crossed polarizers. When a voltage is applied, the molecules with negative Δε reorient parallel to the substrates, allowing light to pass through and creating a bright state.

The frequency response of the material is crucial, especially for applications requiring high frame rates. The dielectric relaxation of the liquid crystal molecules, as discussed in the dielectric spectroscopy section, sets a limit on the maximum frequency at which the material can be effectively switched.

Hysteresis in the electro-optical response, where the transmission-voltage curve differs for increasing and decreasing voltage ramps, is an undesirable effect that can lead to image sticking and inaccurate grayscale reproduction. The magnitude of hysteresis can be influenced by factors such as the purity of the liquid crystal material and the nature of the alignment layers.

The switching times are determined by the viscoelastic properties of the liquid crystal, the cell gap, and the applied voltage. The rise time can be shortened by applying a higher voltage (overdrive), while the decay time is primarily dependent on the material's rotational viscosity and elastic constants. For fast-switching applications, a low rotational viscosity is paramount. mdpi.com

Polarized Optical Microscopy and Thermal Analysis (e.g., DSC) for Phase Behavior Investigation

Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) are fundamental techniques for determining the phase behavior and transition temperatures of liquid crystal materials.

Polarized Optical Microscopy (POM) utilizes polarized light to observe the characteristic textures of different liquid crystal phases. When a sample of a liquid crystal containing this compound is heated and cooled under a polarizing microscope, the transitions between different mesophases (e.g., crystalline, nematic, isotropic) can be identified by the distinct changes in the observed optical textures. The nematic phase, for instance, typically exhibits a threaded or schlieren texture.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. Phase transitions in liquid crystals are accompanied by a change in enthalpy, which is detected by the DSC as a peak in the heat flow curve. By analyzing the DSC thermogram, the temperatures and enthalpies of transitions such as melting (crystal to nematic or isotropic) and clearing (nematic to isotropic) can be accurately determined.

For a liquid crystal mixture containing this compound, DSC would be used to determine the operating temperature range of the nematic phase. A broad nematic range is generally desirable for practical applications.

X-ray Scattering Techniques (e.g., SAXS, WAXS) for Probing Supramolecular Structures in LC Mixtures

X-ray scattering techniques, including Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), are powerful tools for investigating the supramolecular organization and molecular packing in liquid crystal phases.

Wide-Angle X-ray Scattering (WAXS) provides information about the short-range positional order and intermolecular distances. In the nematic phase of a liquid crystal mixture containing this compound, a WAXS pattern would typically show a diffuse halo at a scattering angle corresponding to the average lateral spacing between the molecules. The anisotropy of this halo in an aligned sample can be used to determine the orientational order parameter.

Small-Angle X-ray Scattering (SAXS) is used to probe larger-scale structures, such as the layer spacing in smectic phases. While the primary focus for many applications of this compound would be the nematic phase, SAXS can be used to investigate any pre-transitional smectic ordering that might occur as the temperature is lowered.

Together, SAXS and WAXS provide a comprehensive picture of the molecular arrangement in the liquid crystalline state, complementing the information obtained from other characterization techniques.

Future Research Directions and Emerging Applications of 2,6 Difluoro 4 4 Pentylcyclohexyl Benzonitrile

Integration of 2,6-Difluoro-4-(4-pentylcyclohexyl)benzonitrile in Next-Generation Display Technologies

The favorable characteristics of this compound position it as a strong candidate for advanced display technologies beyond conventional LCDs. The presence of fluorine atoms is known to reduce viscosity and intermolecular interactions, which can lead to faster response times and lower power consumption—critical metrics for emerging display platforms. beilstein-journals.org

Future research is centered on its integration into:

Flexible and Transparent Displays: For flexible displays, the liquid crystal material must maintain stable performance under mechanical stress. Research into polymer-stabilized liquid crystal modes using fluorinated compounds like this compound is a promising avenue. In transparent displays, achieving high contrast without sacrificing clarity is key, a challenge that the specific birefringence and dielectric anisotropy of this compound can help address.

Augmented Reality (AR) and Virtual Reality (VR) Displays: AR/VR systems demand exceptionally high resolution, high refresh rates, and minimal power consumption to ensure user comfort and long battery life. mdpi.comucf.edu Liquid-Crystal-on-Silicon (LCoS) is a leading microdisplay technology for these applications. mdpi.comnih.govsemanticscholar.org The fast switching speeds and high stability of difluorinated benzonitriles are crucial for achieving the performance required to eliminate motion blur and the screen-door effect in these immersive environments. ucf.edu

Potential Applications in Photonic Devices, Optical Modulators, and Smart Windows

Beyond displays, the electro-optical properties of this compound are being explored for applications in light modulation and control.

Photonic Devices and Optical Modulators: The nonlinear optical (NLO) properties of liquid crystals containing fluorine substituents are an active area of research. nih.govresearchgate.net These properties could enable the use of this compound in devices like optical switches, spatial light modulators, and tunable filters, where precise control over the phase and intensity of light is required.

Smart Windows: A significant emerging application is in smart windows, particularly those based on Polymer Dispersed Liquid Crystal (PDLC) technology. lidsen.comresearchgate.net In a PDLC film, microdroplets of liquid crystal, such as this compound, are dispersed within a polymer matrix. lidsen.com The window can be switched from an opaque, light-scattering state (power off) to a transparent state (power on). researchgate.net Research is focused on optimizing the liquid crystal mixture to improve the energy efficiency, switching voltage, and durability of these windows for use in architecture and automotive applications. researchgate.net Highly stretchable PDLC-based smart windows are also being developed, opening possibilities for non-planar applications. rsc.org

Research into Hybrid Materials and Composites Utilizing this compound

The creation of hybrid materials and composites allows for the combination of the unique properties of liquid crystals with those of other materials to generate novel functionalities. azom.com

Polymer-Dispersed and Polymer-Stabilized Systems: PDLCs are a primary example of a liquid crystal composite. Further research is aimed at exploring different polymer matrices to enhance mechanical flexibility and environmental stability.

Nanoparticle Doping: A promising research direction involves doping liquid crystal mixtures containing this compound with nanoparticles. This can be used to modify the electro-optical properties of the host liquid crystal, potentially leading to lower threshold voltages, faster response times, and enhanced contrast.

Novel Structural Composites: Innovative concepts such as impregnating transparent wood templates with PDLCs are being explored to create switchable, thermochromic smart windows with excellent UV-blocking performance and low thermal conductivity. sciety.orgresearchgate.net This research highlights the potential for using this compound in advanced, energy-efficient building materials. sciety.orgresearchgate.net

Development of Novel Synthesis Routes with Enhanced Atom Economy and Energy Efficiency

The industrial production of liquid crystals often involves complex, multi-step syntheses that may use hazardous solvents and expensive catalysts. uni-halle.de Future research is heavily focused on developing "green chemistry" approaches for the synthesis of this compound.

Key areas of development include:

Atom Economy: This principle seeks to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. nih.govrsc.org Research into cascade reactions and one-pot syntheses, where multiple chemical transformations occur in a single reactor, is a promising strategy. nih.gov

Energy Efficiency: Developing synthetic pathways that operate at lower temperatures and pressures reduces energy consumption. The use of more efficient and recyclable catalysts can also significantly lower the energy footprint of the synthesis.

Sustainable Solvents and Reagents: A major goal is to replace environmentally harmful solvents with greener alternatives. Researchers are exploring multicomponent reactions that can proceed without solvents, leading to a much cleaner and more efficient process with yields as high as 90%. uni-halle.de Such innovations would not only reduce the environmental impact but also lower the production cost of high-performance liquid crystals. uni-halle.de

Computational Design of New this compound-Based Liquid Crystal Mixtures with Targeted Performance Profiles

The traditional method of developing new liquid crystal mixtures by synthesizing and testing countless combinations is time-consuming and expensive. Modern materials research increasingly relies on computational modeling to accelerate this process. rochester.edu

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to predict the molecular properties of liquid crystals, including their geometry, polarity, and stability, before they are synthesized. nih.govresearchgate.netsci-hub.senih.gov This allows researchers to screen potential candidate molecules and understand how structural modifications, such as the addition of fluorine atoms, will affect their mesomorphic and electro-optical behavior. nih.govresearchgate.net

Molecular Simulation: Computer simulations can model the collective behavior of liquid crystal molecules, helping to predict the phase behavior and physical properties of mixtures. shu.ac.uk By simulating how molecules of this compound interact with other liquid crystals, researchers can computationally design mixtures with specific target properties, such as a desired clearing point, viscosity, and dielectric anisotropy, for a particular application like an AR display or a smart window. mdpi.com This computational-first approach significantly streamlines the development of new, high-performance liquid crystal materials. rochester.edu

Q & A

Basic: What are the recommended safety protocols for handling 2,6-Difluoro-4-(4-pentylcyclohexyl)benzonitrile in laboratory settings?

Answer:

  • Ventilation : Use fume hoods or well-ventilated areas to avoid inhalation of aerosols or vapors .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : Store in sealed containers away from oxidizers and incompatible materials at room temperature .
  • Emergency Measures :
    • Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists .
    • Skin Contact : Wash thoroughly with soap and water; remove contaminated clothing .
    • Spill Management : Use inert absorbents (e.g., sand) and avoid dust generation .

Basic: What synthetic routes are commonly employed for the preparation of this compound?

Answer:

  • Key Steps :
    • Cyclohexylation : React 4-pentylcyclohexanol with a fluorinated benzonitrile precursor via Friedel-Crafts or Pd-catalyzed coupling .
    • Fluorination : Introduce fluorine substituents using HF-pyridine or Selectfluor® reagents under controlled conditions .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of trans-4-pentylcyclohexyl intermediates .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
Analytical Techniques :

  • HPLC : Use a C18 column (ACN/water, 70:30) to assess purity (>98%) .
  • NMR Spectroscopy :
    • ¹H NMR : Confirm substituent positions via coupling patterns (e.g., cyclohexyl protons at δ 1.2–2.1 ppm) .
    • ¹⁹F NMR : Identify fluorine environments (e.g., aromatic F at δ -110 to -120 ppm) .
  • XRD : Resolve crystal packing and steric effects in mesophases .
Property Value Source
Molecular Weight279.34 g/mol
CAS Number61204-01-1
Key IR Peaks (C≡N)~2230 cm⁻¹

Advanced: What strategies can resolve contradictions in NMR data for this compound when analyzing its liquid crystalline properties?

Answer:

  • Dynamic NMR (DNMR) : Probe conformational changes in the cyclohexyl ring at variable temperatures (e.g., 25–100°C) .
  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent interference in aromatic proton signals .
  • DFT Calculations : Compare experimental ¹³C chemical shifts with computed values (e.g., B3LYP/6-31G*) to validate assignments .

Advanced: How does the steric and electronic configuration of substituents influence the mesomorphic behavior of this compound?

Answer:

  • Steric Effects : The trans-4-pentylcyclohexyl group enhances molecular rigidity, promoting nematic phase stability .
  • Electronic Effects : Fluorine atoms reduce polarizability, lowering melting points (Tm) while increasing dielectric anisotropy (Δε) .
  • Structure-Property Relationships :
    • Phase Transitions : Monitor via differential scanning calorimetry (DSC); Tm correlates with alkyl chain length .
    • Optical Texture : Analyze using polarized optical microscopy (POM) to distinguish smectic vs. nematic phases .

Advanced: What computational methods are suitable for modeling the molecular interactions of this compound in supramolecular assemblies?

Answer:

  • Molecular Dynamics (MD) : Simulate mesogen alignment in liquid crystalline phases using GROMACS or NAMD .
  • Docking Studies : Predict binding affinity with host molecules (e.g., cyclodextrins) via AutoDock Vina .
  • Electrostatic Potential Maps : Visualize charge distribution using Gaussian09 to explain dipole-dipole interactions .

Basic: What are the key considerations for optimizing reaction yields during the synthesis of this compound?

Answer:

  • Catalyst Selection : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling to minimize side products .
  • Solvent Choice : Anhydrous THF or toluene improves cyclohexyl group incorporation .
  • Temperature Control : Maintain <80°C during fluorination to prevent decomposition .

Advanced: How can researchers address discrepancies between experimental and theoretical IR spectral data for this compound?

Answer:

  • Baseline Correction : Preprocess experimental spectra to remove noise or solvent artifacts .
  • Vibrational Mode Analysis : Assign peaks using VEDA4 software and compare with DFT-predicted modes (e.g., C≡N stretch at 2230 cm⁻¹) .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to isolate nitrile vibrational contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-4-(4-pentylcyclohexyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2,6-Difluoro-4-(4-pentylcyclohexyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.